

# Spectroscopic Profile of 4-Morpholinobenzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Morpholinobenzaldehyde

Cat. No.: B072404

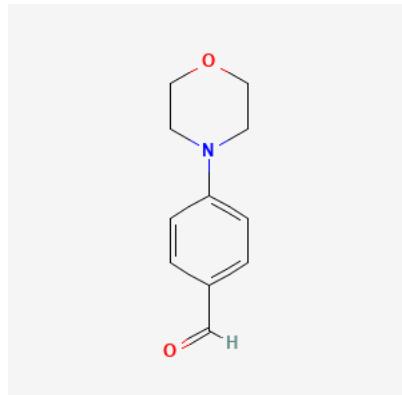
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This technical guide provides an in-depth overview of the key spectroscopic data for the compound **4-Morpholinobenzaldehyde** (CAS No. 1204-86-0), a valuable intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a critical resource for compound verification, quality control, and further research and development.

## Molecular Structure and Properties

- IUPAC Name: 4-(morpholin-4-yl)benzaldehyde
- Molecular Formula: C<sub>11</sub>H<sub>13</sub>NO<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: 191.23 g/mol [\[1\]](#)[\[2\]](#)



- Structure:

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## Spectroscopic Data Summary

The following sections present the quantitative spectral data for **4-Morpholinobenzaldehyde**, organized for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were acquired in deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[3]</sup>

Table 1:  $^1\text{H}$  NMR Spectral Data for **4-Morpholinobenzaldehyde** (Solvent:  $\text{CDCl}_3$ )<sup>[3]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
9.81	Singlet (s)	1H	Aldehyde proton (-CHO)
7.75	Doublet (d)	2H	Aromatic protons (Ar-H)
6.91	Doublet (d)	2H	Aromatic protons (Ar-H)
3.87	Triplet (t)	4H	Morpholine protons (- $\text{CH}_2\text{-O-}$ )
3.32	Triplet (t)	4H	Morpholine protons (- $\text{CH}_2\text{-N-}$ )

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **4-Morpholinobenzaldehyde** (Solvent:  $\text{CDCl}_3$ )<sup>[3]</sup>

Chemical Shift ( $\delta$ , ppm)	Assignment
190.5	Aldehyde carbonyl carbon (C=O)
155.0	Aromatic carbon attached to Nitrogen (C-N)
132.2	Aromatic carbons ortho to the aldehyde group
126.8	Aromatic carbon attached to the aldehyde group
111.5	Aromatic carbons meta to the aldehyde group
66.5	Morpholine carbons adjacent to Oxygen (-CH <sub>2</sub> -O-)
47.6	Morpholine carbons adjacent to Nitrogen (-CH <sub>2</sub> -N-)

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The data is consistent with a KBr pellet sample preparation method.[\[1\]](#)

Table 3: Principal IR Absorption Bands for **4-Morpholinobenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1685 - 1705	Strong	C=O Stretch (Aromatic Aldehyde)
~1600, ~1520	Medium	C=C Aromatic Ring Stretch
~1235	Strong	Aryl-N Stretch
~1115	Strong	C-O-C Stretch (Ether linkage in morpholine)

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data (m/z) for **4-Morpholinobenzaldehyde**

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
191	High	[M] <sup>+</sup> , Molecular Ion
190	Moderate	[M-H] <sup>+</sup> , Loss of the aldehydic hydrogen
162	Moderate	[M-CHO] <sup>+</sup> , Loss of the formyl group
133	High	Fragment from cleavage within the morpholine ring
132	High	Fragment from cleavage within the morpholine ring

## Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectral data presented above.

## NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Morpholinobenzaldehyde** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a 400 or 500 MHz instrument). The magnetic field is shimmed to achieve homogeneity.

- $^1\text{H}$  NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The solvent signal ( $\text{CDCl}_3$  at 77.16 ppm) is used as a secondary reference.[3]

## IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of **4-Morpholinobenzaldehyde** is combined with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.
- Grinding: The mixture is thoroughly ground in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: The powder is transferred to a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer (e.g., Bruker Tensor 27).[1] The spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

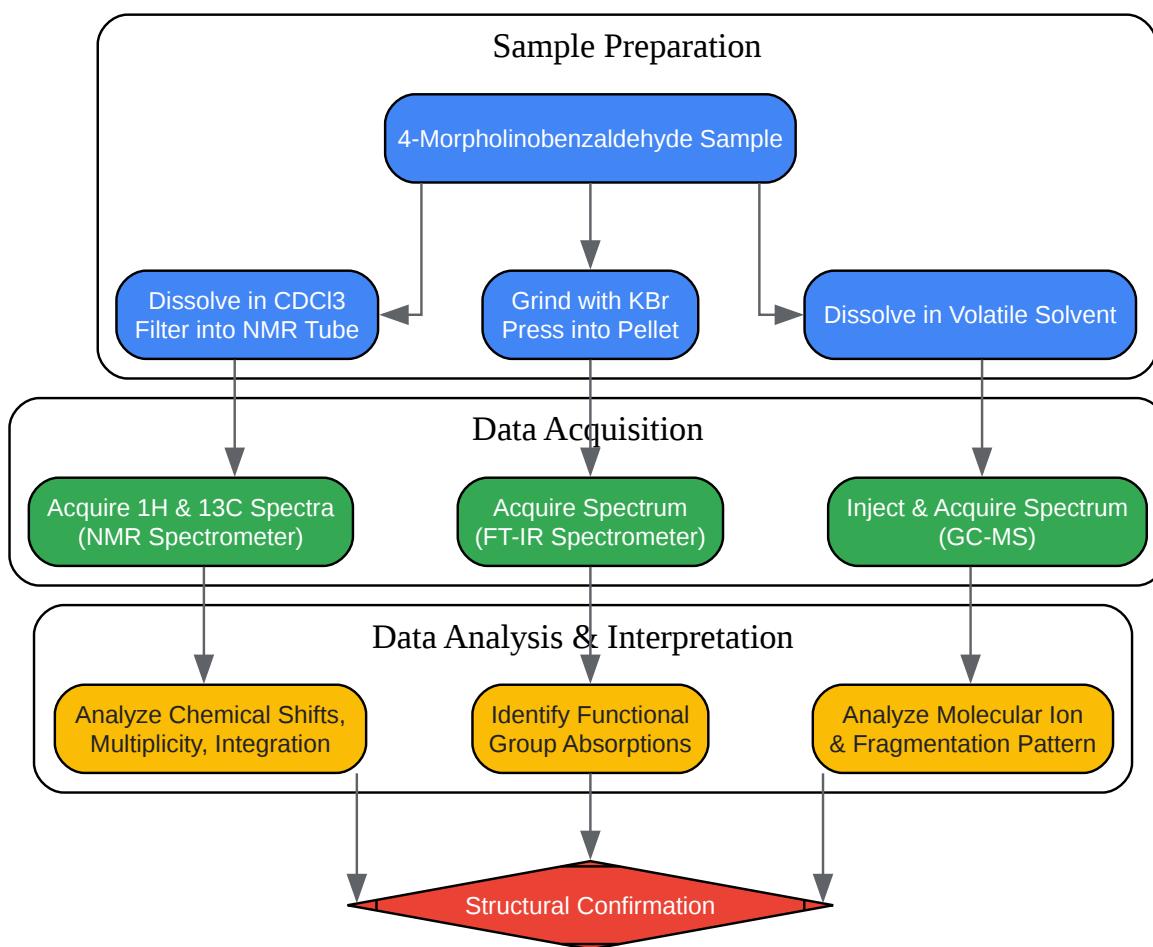
## Mass Spectrometry (GC-MS)

- Sample Introduction: A dilute solution of **4-Morpholinobenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume is injected into the gas chromatograph (GC).
- Chromatographic Separation: The sample is vaporized and carried by a helium carrier gas through a capillary column (e.g., a mid-polar column) to separate it from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization, EI).
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

- Detection: The detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from compound synthesis or acquisition to final structural confirmation using the spectroscopic techniques described.



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*Workflow for the spectroscopic analysis of **4-Morpholinobenzaldehyde**.*

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## References

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